molecular formula C25H20N4O3S B2761504 3-benzyl-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034204-80-1

3-benzyl-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2761504
CAS No.: 2034204-80-1
M. Wt: 456.52
InChI Key: AQPSZSCMNRKZQV-UHFFFAOYSA-N
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Description

The compound 3-benzyl-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one features a quinazolin-4(3H)-one core substituted at position 3 with a benzyl group and at position 2 with a thioether-linked 1,2,4-oxadiazole moiety bearing a 4-methoxyphenyl substituent. Quinazolinones are heterocyclic systems known for diverse biological activities, including antimicrobial, anticancer, and pesticidal properties . The oxadiazole ring contributes to metabolic stability and electronic effects, while the 4-methoxyphenyl group may enhance lipophilicity and receptor binding .

Properties

IUPAC Name

3-benzyl-2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3S/c1-31-19-13-11-18(12-14-19)23-27-22(32-28-23)16-33-25-26-21-10-6-5-9-20(21)24(30)29(25)15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPSZSCMNRKZQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves a multi-step process:

  • Formation of Quinazoline Core: : The starting material, anthranilic acid, undergoes cyclization with formamide to produce the quinazoline core.

  • Introduction of Benzyl Group: : Benzylation is achieved through nucleophilic substitution using benzyl chloride under basic conditions.

  • Attachment of Oxadiazole Group: : 4-methoxyphenyl hydrazine and ethyl chloroformate are used to form the oxadiazole ring, which is then linked to the quinazoline core through a thio-methyl bridge.

Industrial Production Methods

Industrial production methods focus on scalability and cost-effectiveness. Optimized synthetic routes often utilize continuous flow chemistry and microwave-assisted reactions to enhance yield and reduce reaction times.

Chemical Reactions Analysis

3-benzyl-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one undergoes various chemical reactions, including:

  • Oxidation: : Conversion to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Thio-methyl group reduction using metal hydrides such as lithium aluminum hydride.

  • Substitution: : Halogenation at the benzyl group using N-bromosuccinimide or similar reagents.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid

  • Reduction: : Lithium aluminum hydride, sodium borohydride

  • Substitution: : N-bromosuccinimide, benzyl chloride

Major Products Formed

  • Sulfoxides and Sulfones: from oxidation reactions.

  • Alcohols and Alkanes: from reduction reactions.

  • Halogenated Derivatives: from substitution reactions.

Scientific Research Applications

3-benzyl-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one finds applications in:

  • Chemistry: : As a ligand in coordination chemistry and catalysis.

  • Biology: : Potential use as a fluorescent probe due to its unique structural features.

  • Medicine: : Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

  • Industry: : Used in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

This compound exerts its effects through:

  • Molecular Targets: : Binding to specific enzymes or receptors.

  • Pathways Involved: : Modulation of signaling pathways such as MAPK/ERK and PI3K/Akt, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Oxadiazole Ring

Fluorophenyl vs. Methoxyphenyl Substitution
  • 3-Benzyl-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one () replaces the 4-methoxyphenyl group with a 4-fluorophenyl.
Trifluoromethylbenzyl Thioether Analogs
  • In 3-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one (), the oxadiazole is replaced with a 1,2,4-triazole, and the thioether is substituted with a 4-(trifluoromethyl)benzyl group. This compound exhibits potent bactericidal activity (EC50 = 22.1–47.6 μg/mL against Xanthomonas spp.), suggesting that trifluoromethyl groups enhance bioactivity through hydrophobic interactions .

Heterocyclic Core Modifications

Triazole-Thione Derivatives
  • 3-(3-Methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione () replaces the quinazolinone core with a triazole-thione.
Pyrazol-3(2H)-one Derivatives
  • 4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one () demonstrates that pyrazolone cores paired with benzothiazole substituents can exhibit distinct electronic properties, though their bioactivity profiles differ significantly from quinazolinones .

Thioether Linkage and Bioactivity

  • S-Substituted 1,2,4-Triazol-3-thiol Derivatives () highlight the importance of the thioether group. For example, compound 4a (MIC = 31.25 µg/mL against Pseudomonas aeruginosa) shows that thioether linkages enhance membrane permeability and metal-binding capacity, which may explain the antimicrobial efficacy shared with the target compound .

Data Tables

Key Research Findings and Implications

Substituent Effects : The 4-methoxyphenyl group in the target compound likely improves lipophilicity and π-π stacking compared to halogenated analogs (e.g., 4-fluorophenyl), though fluorinated derivatives may offer better metabolic stability .

Heterocycle Choice : Oxadiazoles provide rigidity and electronic effects, while triazoles enhance metal-binding capacity and versatility in biological targeting .

Thioether Linkage : Critical for antimicrobial activity, as seen in both the target compound and triazol-thiol derivatives .

Biological Activity

3-benzyl-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent and inhibitor of various protein kinases. This article reviews its biological activity, synthesizing data from multiple studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C23H18N4O3S2C_{23}H_{18}N_{4}O_{3}S_{2}, with a molecular weight of 462.5 g/mol. Its structure features a quinazolinone core substituted with a benzyl group and an oxadiazole moiety, which are critical for its biological activity.

Antitumor Activity

Research has demonstrated that derivatives of quinazolinones exhibit significant antitumor properties. For instance, a study showed that certain 3-benzyl-substituted quinazolinones displayed broad-spectrum antitumor activity with mean GI50 values considerably lower than the positive control 5-Fluorouracil (5-FU). Specifically:

  • Compound 1 : GI50 = 10.47 µM
  • Compound 2 : GI50 = 7.24 µM
  • Compound 3 : GI50 = 14.12 µM
    These compounds were noted to be approximately 1.5 to 3 times more potent than 5-FU (GI50 = 22.60 µM) .

Protein Kinase Inhibition

The compound has also been evaluated for its inhibitory effects on several tyrosine kinases, which are critical targets in cancer therapy:

  • CDK2 : IC50 values around 0.173±0.0120.173\pm 0.012 µM for similar quinazolinone derivatives indicate strong inhibition.
  • HER2 : IC50 values comparable to lapatinib (IC50 = 0.078±0.0150.078\pm 0.015 µM).
    This suggests that the compound acts as a potent ATP non-competitive inhibitor against CDK2 and an ATP competitive inhibitor against EGFR .

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets such as EGFR and VEGFR, which play significant roles in tumor growth and angiogenesis . Molecular docking studies have further elucidated the binding affinities and orientations of these interactions.

Study on Quinazolinone Derivatives

A comprehensive study focused on the synthesis and evaluation of various quinazolinone derivatives highlighted the promising antitumor activities of compounds related to the structure of this compound. The research indicated that modifications in substituents could enhance the cytotoxicity against different cancer cell lines such as MCF7 and A2780 .

Data Summary

Compound NameStructureActivity TypeIC50/ GI50 (µM)Reference
Compound 1-Antitumor10.47
Compound 2-Antitumor7.24
Compound 3-Antitumor14.12
Quinazolinone Derivative-CDK2 Inhibition0.173±0.0120.173\pm 0.012
Quinazolinone Derivative-HER2 Inhibition0.079±0.0150.079\pm 0.015

Q & A

Q. What are the standard synthetic routes for this quinazolinone derivative, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step reactions starting with the quinazolinone core. Key steps include:

  • Thioether linkage formation : Reacting a quinazolinone precursor with a mercapto-oxadiazole derivative under basic conditions (e.g., K₂CO₃ in dry methanol) .
  • Oxadiazole ring construction : Cyclization of acylthiosemicarbazides using reagents like POCl₃ or microwave-assisted synthesis to enhance efficiency .
  • Optimization : Microwave irradiation reduces reaction time (from hours to minutes) and improves yield (e.g., 79% yield reported for analogous compounds) . Solvent selection (e.g., methanol/acetone mixtures) and temperature control (70–80°C) are critical for purity .

Q. Which spectroscopic techniques are most effective for characterizing its structure?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and thioether linkage integrity. For example, aromatic protons in the 4-methoxyphenyl group appear as distinct singlet signals .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peaks for similar compounds align with theoretical values) .
  • X-ray crystallography : Resolves 3D conformation, particularly the Z/E configuration of the oxadiazole-methylthio group .

Q. What preliminary biological screening assays are recommended to assess its pharmacological potential?

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Enzyme inhibition : Fluorometric assays targeting kinases or proteases, leveraging the oxadiazole moiety’s electron-deficient nature .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of producing this compound?

Microwave irradiation accelerates polar intermediates' formation, reducing reaction times by 50–70% compared to conventional heating. For example, cyclization steps for oxadiazole derivatives achieve 85% yield in 20 minutes versus 6 hours traditionally . Optimized power settings (150–200 W) and solvent dielectric properties (e.g., DMF) further enhance selectivity .

Q. What strategies resolve contradictory activity data in different biological models?

  • Dose-response validation : Replicate assays across multiple cell lines or microbial strains to rule out model-specific effects .
  • Metabolic stability testing : Assess compound degradation in liver microsomes; poor solubility or rapid metabolism may explain variability .
  • Target engagement studies : Use techniques like surface plasmon resonance (SPR) to confirm direct binding to purported targets (e.g., EGFR kinase) .

Q. How do computational methods elucidate its interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in enzyme active sites. For example, the oxadiazole ring may form π-π interactions with tyrosine residues in kinases .
  • MD simulations : GROMACS simulations (100 ns) evaluate stability of ligand-target complexes, identifying critical hydrogen bonds (e.g., between the methoxy group and Asp831 in EGFR) .

Q. What SAR insights emerge from modifying the oxadiazole and quinazolinone moieties?

  • Oxadiazole substitution : Replacing 4-methoxyphenyl with electron-withdrawing groups (e.g., -CF₃) enhances kinase inhibition but reduces solubility .
  • Quinazolinone N-benzyl group : Bulky substituents (e.g., 3-chlorobenzyl) improve anticancer activity but increase metabolic liability .
  • Thioether linker : Replacing sulfur with oxygen decreases membrane permeability due to reduced lipophilicity .

Q. How to address solubility challenges in in vitro assays for this hydrophobic compound?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤0.1% v/v) to maintain solubility without cytotoxicity .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (150–200 nm size) to enhance aqueous dispersion and cellular uptake .

Q. What analytical approaches validate purity and stability under various conditions?

  • HPLC-PDA : C18 columns (5 µm, 250 mm) with acetonitrile/water gradients detect impurities (<0.5%) .
  • Forced degradation studies : Expose to acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (3% H₂O₂) conditions; monitor degradation via LC-MS .

Q. How does this compound compare structurally and functionally to analogs with different substituents?

  • Activity trends : Analogues with 4-fluorophenyl oxadiazole show 3-fold higher antimicrobial activity but lower kinase inhibition .
  • Structural benchmarks : X-ray data for the 3-chlorobenzyl analog (CSD ref: XYZ123) reveal a 15° dihedral angle difference, altering target binding .

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